molecular formula C10H15ClN4O B1501068 N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride CAS No. 1185309-85-6

N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B1501068
CAS No.: 1185309-85-6
M. Wt: 242.7 g/mol
InChI Key: KLMDXHLDLGYMJS-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride is a chemical compound that features a piperidine ring attached to a pyrazine ring via a carboxamide linkage

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PCSK9 mRNA Translation Inhibition

One of the notable applications of N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride is its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA translation. A series of derivatives were identified that demonstrate improved potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to earlier lead compounds. These compounds exhibit potential for lowering LDL cholesterol levels by modulating PCSK9 levels, which is crucial in cholesterol metabolism and cardiovascular health .

Inhibition of Kinase Activity

Research has indicated that pyrazine derivatives, including this compound, can act as inhibitors of various kinases involved in tumorigenesis. For instance, compounds derived from this class have shown promise as phosphodiesterase inhibitors and have been studied for their effects on RIP2 kinase activity, which is implicated in inflammatory responses and cancer pathways .

Interaction with Cellular Pathways

The compound's mechanism involves interaction with specific cellular pathways that regulate cell proliferation and apoptosis. By inhibiting PCSK9 translation, it affects the LDL receptor pathway, ultimately leading to reduced levels of circulating LDL cholesterol. Additionally, its role in kinase inhibition suggests it may interfere with signaling pathways that promote tumor growth .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the efficacy of this compound and its analogs. These studies focus on modifying substituents on the piperidine and pyrazine rings to enhance potency and selectivity against target enzymes or receptors. For example, variations in the piperidine substituents have led to improved binding affinities and biological activities .

Case Studies and Research Findings

StudyFindings
PCSK9 Inhibition Derivatives exhibited enhanced potency compared to previous leads; favorable ADME properties noted .
Kinase Inhibition Compounds demonstrated potential as inhibitors of RIP2 kinase, impacting cancer-related signaling pathways .
Structure Optimization Variations in piperidine substituents improved selectivity and potency against target kinases .

Mechanism of Action

The mechanism of action of N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a pyrazine ring linked by a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article details its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H12ClN3O\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}

This compound features a piperidine ring and a pyrazine moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an enzyme inhibitor or receptor modulator, leading to various therapeutic effects. Its mechanism includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Modulation : It binds to certain receptors, modifying their activity and influencing physiological responses.

Antimicrobial Activity

Research has shown that derivatives of pyrazine compounds exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) values for several derivatives were evaluated, revealing significant antimicrobial activity.

CompoundPathogen TestedMIC (µg/mL)
4aStaphylococcus aureus0.22
5aEscherichia coli0.25
7bCandida albicans0.30

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Antitubercular Activity

This compound has also been evaluated for its antitubercular properties. A study assessed its efficacy against Mycobacterium tuberculosis, with results indicating promising activity:

CompoundIC50 (µM)IC90 (µM)
6a1.353.73
6e2.184.00

These findings suggest that the compound could play a role in tuberculosis treatment strategies .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated through various assays targeting cancer cell lines. Notably, it has shown effectiveness against several cancer types by inhibiting cellular proliferation mechanisms.

Case Studies

  • Antimicrobial Evaluation : A study involving the synthesis of pyrazine derivatives demonstrated that modifications to the piperidine structure enhanced antimicrobial potency against Staphylococcus species .
  • Antitubercular Screening : In a series of experiments aimed at identifying new antitubercular agents, derivatives similar to this compound exhibited significant inhibitory effects against Mycobacterium tuberculosis .
  • Cancer Cell Line Studies : Research into the cytotoxic effects of this compound on breast cancer cell lines indicated a synergistic effect when combined with established chemotherapeutics like doxorubicin .

Properties

IUPAC Name

N-piperidin-3-ylpyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-4-5-13-9)14-8-2-1-3-11-6-8;/h4-5,7-8,11H,1-3,6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMDXHLDLGYMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671561
Record name N-(Piperidin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-85-6
Record name N-(Piperidin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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